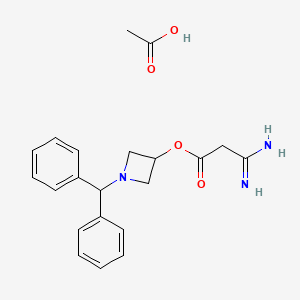

3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate is an intermediate in the synthesis of Azelnidipine, a dihydropyridine type calcium antagonist . It is used in the medical field and plays a crucial role in the synthesis of Azelnidipine .

Synthesis Analysis

The compound is prepared by taking 1-diphenylmethyl-3-azetidinone and cyanoacetic acid as initial raw materials. The synthesis process involves four steps: esterification, Pinner reaction, neutralization, and amidine formation . The method has the advantages of mild reaction conditions, simplicity in aftertreatment, and high reaction yield .Applications De Recherche Scientifique

Catalysis and Synthetic Applications

The decomposition of diazoamides derived from L-phenylalanine under the catalysis of rhodium(II) acetate is a key process in the alkylation of α-amino acids. This method facilitates the insertion of carbene into specific positions of the amino acid framework, yielding azetidinones and other cyclic compounds with potential for further chemical transformations (Zaragoza & Zahn, 1995).

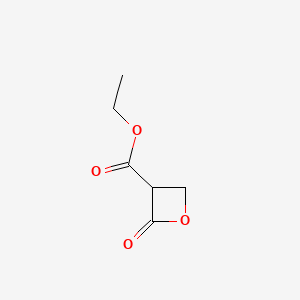

Synthesis of Spirocycles

Silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate and imines derived from α-amino acid methyl esters lead to the formation of oxetane/azetidine containing spirocycles. These reactions demonstrate the utility of oxetanone and secondary α-amino acids in synthesizing structurally complex spirocycles with potential pharmaceutical applications (Jones, Proud, & Sridharan, 2016).

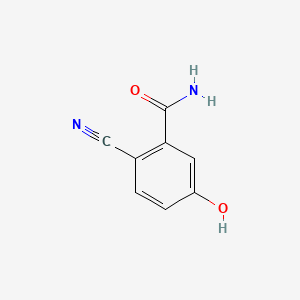

Antibacterial Agents

The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids represents an advancement in the development of heteroatom-activated beta-lactam antibiotics. These compounds exhibit significant activity against Gram-negative bacteria, highlighting their potential as new antibacterial agents (Woulfe & Miller, 1985).

Formation of Pyrroles

Tandem aza-Michael addition and intramolecular amidic ring-opening reactions of β-lactams have been developed as a synthetic route to 4-oxo-4,5-dihydro-1H-pyrroles. This method provides a straightforward approach to functionalized pyrroles, which are important scaffolds in medicinal chemistry (Sharma et al., 2015).

Propriétés

IUPAC Name |

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRISOXIFQLPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670031 |

Source

|

| Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116574-10-8, 170749-59-4 |

Source

|

| Record name | Propanoic acid, 3-amino-3-imino-, 1-(diphenylmethyl)-3-azetidinyl ester, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the advantages of the novel synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate described in the research?

A1: The research paper [] highlights a four-step synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate using 1-diphenylmethyl-3-azetidin-ol and cyanoacetic acid as starting materials. The advantages of this method, as reported in the paper, include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B573421.png)

![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)